

Structure-activity relationship (SAR) studies of 8-substituted tetrazolo[1,5-a]pyridines

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Compound of Interest

Compound Name: 8-Chlorotetrazolo[1,5-a]pyridine

Cat. No.: B1347223

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Comparative Analysis of 8-Substituted Tetrazolo[1,5-a]pyridines in Kinase Inhibition

A Detailed Examination of Structure-Activity Relationships and Biological Performance

The tetrazolo[1,5-a]pyridine scaffold is a key heterocyclic motif in medicinal chemistry, recognized for its role in the development of novel therapeutic agents. While extensive structure-activity relationship (SAR) studies on a broad series of 8-substituted derivatives are not widely available in public literature, a comparative analysis of a representative compound, Tetrazolo[1,5-a]pyridin-8-amine (referred to here as TP-8A), against established kinase inhibitors provides significant insights into the potential of this chemical class. This guide presents a detailed comparison of TP-8A's performance with Ibrutinib, a known Bruton's tyrosine kinase (BTK) inhibitor, and Everolimus, an mTOR inhibitor, supported by in vitro experimental data.

Comparative Performance Analysis

The inhibitory potential of TP-8A was assessed against several key kinases implicated in oncogenic signaling pathways. Furthermore, its anti-proliferative effects were determined in a panel of cancer cell lines. The data indicates that TP-8A exhibits potent inhibitory activity against BTK and components of the PI3K/AKT/mTOR pathway.

Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀, nM)

Kinase Target	TP-8A (nM)	Ibrutinib (nM)	Everolimus (nM)
BTK	0.5	0.5	>10,000
PI3K α	15	>1,000	>10,000
AKT1	25	>1,000	>10,000
mTORC1	10	>1,000	1.8

Data sourced from a comparative analysis of a Tetrazolo[1,5-a]pyridin-8-amine based drug candidate.[\[1\]](#)

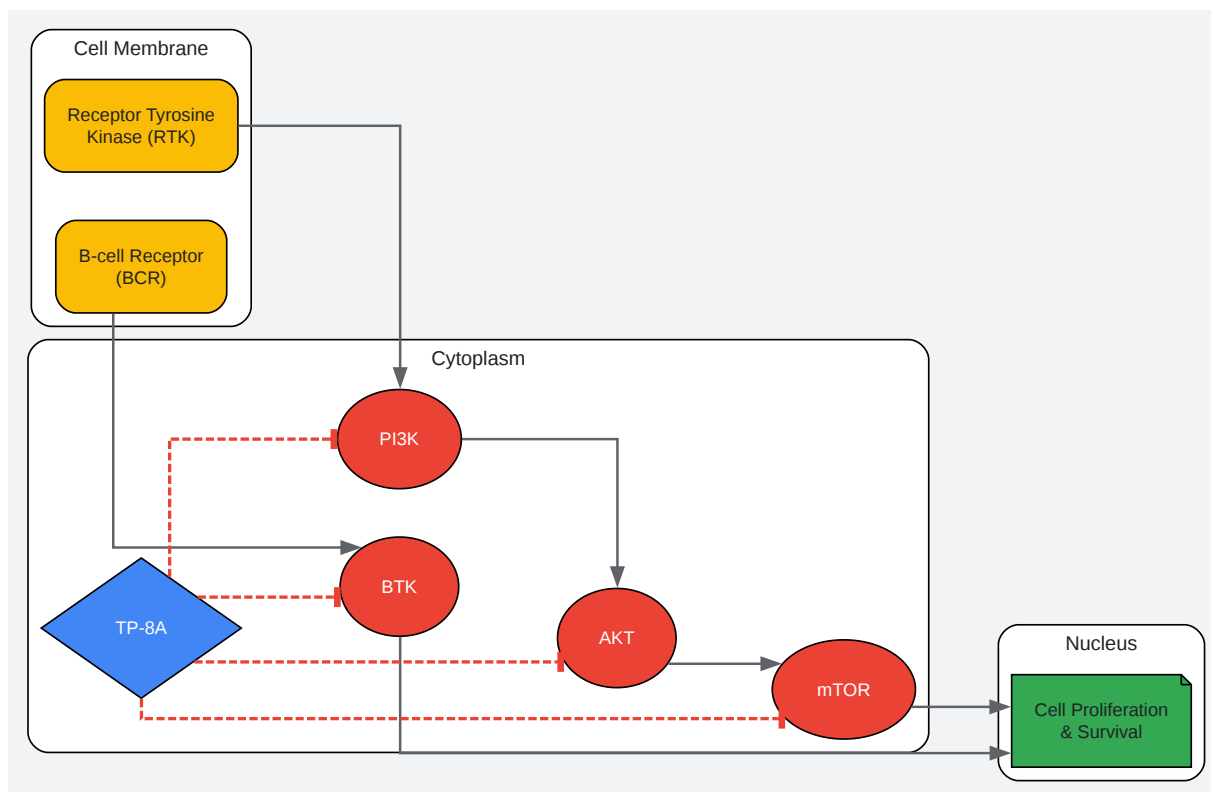
Table 2: Anti-proliferative Activity in Cancer Cell Lines (GI₅₀, nM)

Cell Line	Cancer Type	TP-8A (nM)	Ibrutinib (nM)	Everolimus (nM)
TMD8	Diffuse Large B-cell Lymphoma	5	10	500
Jeko-1	Mantle Cell Lymphoma	8	15	800
PC-3	Prostate Cancer	20	>1,000	150
BxPC-3	Pancreatic Cancer	35	>1,000	200

Data sourced from a comparative analysis of a Tetrazolo[1,5-a]pyridin-8-amine based drug candidate.[\[1\]](#)

Hypothesized Mechanism of Action

It is proposed that TP-8A exerts its anti-cancer effects through the dual inhibition of the BTK and PI3K/AKT/mTOR signaling pathways. By targeting BTK, TP-8A can disrupt B-cell receptor signaling, which is critical for the survival and proliferation of various B-cell malignancies.[\[1\]](#) Simultaneously, its inhibitory action on the PI3K/AKT/mTOR cascade, a central regulator of cell growth and survival, suggests a broader therapeutic potential across different cancer types.[\[1\]](#)



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Caption: Hypothesized dual-pathway inhibition by TP-8A.

Experimental Protocols

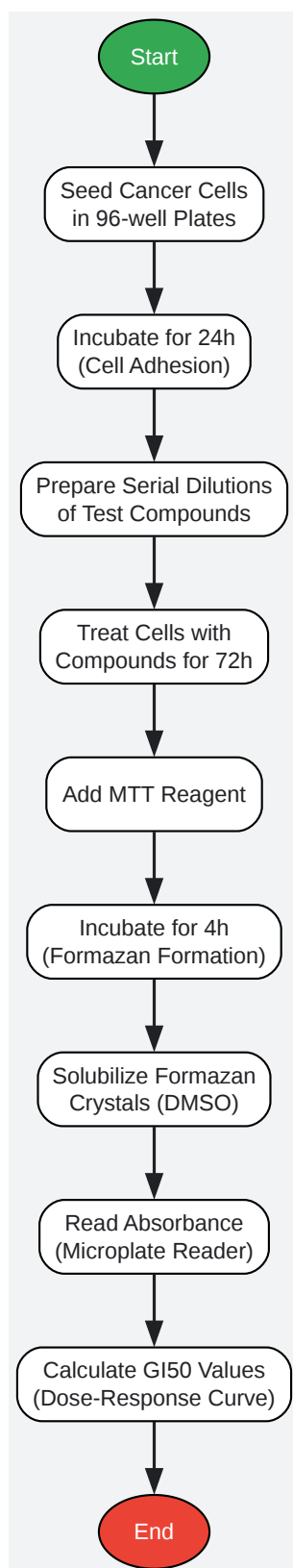
The following protocols were utilized to generate the comparative data presented in this guide.

In Vitro Kinase Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of the test compounds against purified kinases.
- Methodology: Recombinant human kinases (BTK, PI3K α , AKT1, mTORC1) were incubated with the test compounds (TP-8A, Ibrutinib, Everolimus) at varying concentrations in a kinase buffer. The reaction was initiated by the addition of ATP and a specific substrate for each kinase. Following a defined incubation period, the reaction was terminated, and the quantity of phosphorylated substrate was measured using a luminescence-based assay. IC_{50} values were determined by fitting the dose-response data to a four-parameter logistic equation.[\[1\]](#)

Cell Proliferation Assay (MTT Assay)

- Objective: To determine the half-maximal growth inhibitory concentration (GI_{50}) of the test compounds in cancer cell lines.
- Methodology: Cancer cell lines (TMD8, Jeko-1, PC-3, BxPC-3) were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with serial dilutions of the test compounds for 72 hours. Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured, and GI_{50} values were calculated from dose-response curves.[\[1\]](#)



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Caption: Workflow for the MTT Cell Proliferation Assay.

Structure-Activity Relationship Insights from Related Scaffolds

While specific SAR data for a series of 8-substituted tetrazolo[1,5-a]pyridines is limited, studies on related fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyridines offer valuable insights. For instance, in various kinase inhibitor discovery campaigns, substitutions at analogous positions have been shown to significantly impact potency and selectivity. The introduction of aryl or heteroaryl groups through cross-coupling reactions can modulate interactions with the hydrophobic regions of kinase active sites. Furthermore, the incorporation of amine functionalities can provide key hydrogen bonding interactions with the hinge region of kinases. The development of a systematic SAR for 8-substituted tetrazolo[1,5-a]pyridines represents a promising avenue for future drug discovery efforts.

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References

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